(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, and an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms The isopropyl group attached to the oxazole ring further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[b]thiophene derivatives with suitable oxazole precursors in the presence of catalysts can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, can be employed. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: ®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form, such as a dihydrooxazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene or oxazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The oxazole ring may also contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core but differ in their substituents, leading to variations in their properties and applications.
Oxazole derivatives: Compounds with an oxazole ring but different substituents can exhibit different chemical and biological activities.
Uniqueness: ®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to the combination of the benzo[b]thiophene and oxazole rings, along with the isopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
(4R)-2-(1-benzothiophen-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9(2)11-8-16-14(15-11)13-7-10-5-3-4-6-12(10)17-13/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGHXNJERRFHMD-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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